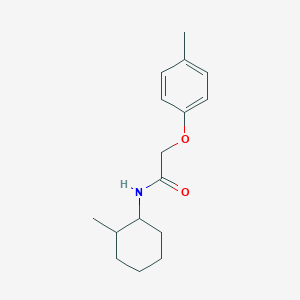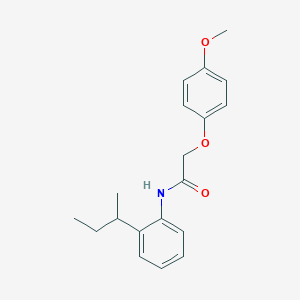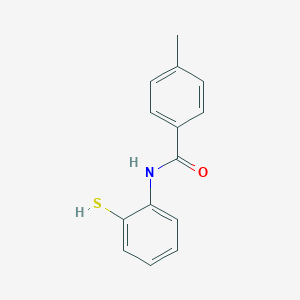![molecular formula C17H14N4OS2 B245924 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound belongs to the class of triazolo-thiadiazoles, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its biological effects by interacting with various molecular targets, such as enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. It has also been shown to bind to the DNA of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a wide range of biochemical and physiological effects. For example, it has been found to reduce the levels of reactive oxygen species, which are known to cause cellular damage. It has also been shown to inhibit the growth and proliferation of cancer cells, while having minimal effects on normal cells. Additionally, it has been found to possess antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
One advantage of using 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse pharmacological properties. This allows for a wide range of studies to be conducted, such as anticancer, antimicrobial, and anti-inflammatory assays. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of novel therapeutic agents for various diseases, such as cancer and infectious diseases. Another direction is the investigation of its potential as a dietary supplement, due to its antioxidant properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成方法
The synthesis of 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methoxybenzoyl hydrazine with phenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then treated with chloroacetaldehyde and sodium hydroxide to yield the final product.
科学研究应用
Research on 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown that it exhibits potent anticancer, antimicrobial, and antifungal activities. It has also been found to possess significant antioxidant and anti-inflammatory properties. Due to its diverse pharmacological properties, this compound has the potential to be developed into a novel therapeutic agent for various diseases.
属性
分子式 |
C17H14N4OS2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
6-(2-methoxyphenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS2/c1-22-14-10-6-5-9-13(14)16-20-21-15(18-19-17(21)24-16)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI 键 |
QPBYOPYKYMORNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

